molecular formula C19H20N6O4S B3001972 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171845-49-0

4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B3001972
CAS RN: 1171845-49-0
M. Wt: 428.47
InChI Key: MYCIWEYJCKSQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been the subject of research due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of pyrazolo[3,4-d]pyrimidines has been synthesized and evaluated for various biological activities, including antihypertensive and antiviral effects.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the cyclization of precursor compounds. For instance, derivatives of 1-(4-benzyl-1-phthalazinyl)-3-amino-4-cyano-5-methylpyrazole undergo cyclization to form the pyrazolo[3,4-d]pyrimidine ring system. This process can be facilitated by the action of dimethylformamide dimethylacetal or hydrogen sulphide, followed by treatment with triethylamine . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution patterns on this bicyclic system, such as the presence of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine, are crucial for the biological activity of these compounds . The specific substituents on the compound , such as the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl group and the 1H-pyrazol-1-yl group, would likely influence its molecular interactions and biological effects.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidines can involve interactions with various biological targets. The antiviral activity of these compounds, for example, is attributed to their ability to inhibit enterovirus replication. The specific interactions and reactions of the compound with biological systems would depend on its precise chemical structure and the presence of functional groups that can interact with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on their substitution patterns. For instance, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents. The antiviral pyrazolo[3,4-d]pyrimidines with a thiophene substituent exhibited high activity against coxsackievirus and moderate activity against enterovirus, with no apparent cytotoxic effect toward RD cell lines, indicating a favorable selectivity profile . The specific properties of the compound would need to be determined experimentally.

properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c26-30(27,15-2-3-16-17(12-15)29-11-10-28-16)24-8-6-23(7-9-24)18-13-19(21-14-20-18)25-5-1-4-22-25/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCIWEYJCKSQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.